molecular formula C11H9FN6S B2695736 5-[1-(4-amino-2-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946817-81-7

5-[1-(4-amino-2-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2695736
CAS No.: 1946817-81-7
M. Wt: 276.29
InChI Key: CRSWFDLJZPXFAY-UHFFFAOYSA-N
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Description

5-[1-(4-amino-2-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyrazole ring, a thiadiazole ring, and an amino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-amino-2-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

    Formation of the thiadiazole ring: This step involves the cyclization of a thiosemicarbazide derivative with a suitable electrophile, such as carbon disulfide or a carbonyl compound, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, microwave-assisted reactions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-amino-2-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorine atom, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under nucleophilic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Scientific Research Applications

5-[1-(4-amino-2-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[1-(4-amino-2-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • **5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl](3-{[(2R)-2,3-dihydroxypropyl]oxy}phenyl)methanone
  • **5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl](3-(piperidin-4-yloxy)phenyl)methanone

Uniqueness

5-[1-(4-amino-2-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a pyrazole ring, a thiadiazole ring, and an amino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[1-(4-amino-2-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6S/c12-7-5-6(13)1-2-9(7)18-4-3-8(17-18)10-15-16-11(14)19-10/h1-5H,13H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWFDLJZPXFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)N2C=CC(=N2)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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